N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromobenzyl group, a methylphenyl group, a pyridinyl group, and a triazole ring
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O/c1-15-4-2-3-5-19(15)28-21(17-10-12-24-13-11-17)20(26-27-28)22(29)25-14-16-6-8-18(23)9-7-16/h2-13H,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMPULBJYQHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Br)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the bromobenzyl and methylphenyl groups. One common method involves the use of click chemistry, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
Chemistry
N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allows it to be used in the development of more complex molecules and materials .
Biological Activities
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties: Studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial activity against various pathogens. The presence of the bromobenzyl group enhances this activity .
- Antifungal Activity: Research has shown that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, making this compound a candidate for antifungal drug development .
- Anticancer Potential: Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, including breast cancer (MCF-7). The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Medicinal Chemistry
The compound is being explored for therapeutic applications in treating various diseases. Its unique structure allows it to interact with specific biological targets:
- Cancer Therapy: Ongoing research aims to assess its efficacy as a potential anticancer agent through mechanisms that induce apoptosis in tumor cells.
- Infectious Diseases: The compound's ability to disrupt microbial growth positions it as a candidate for developing new antibiotics or antifungal treatments.
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the bromobenzyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This compound may inhibit or activate specific pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromobenzyl)-N-(2-methylphenyl)methanesulfonamide
- N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine
- 4-Bromobenzyl-(2-methylphenyl)ether
Uniqueness
N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties
Biological Activity
N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activities of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H18BrN5O
- Molecular Weight : 448.32 g/mol
The compound features a triazole ring that is crucial for its biological activity. The presence of the bromobenzyl and methylphenyl groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. In one study, a related triazole compound demonstrated an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating potent cytotoxicity .
Table 1: Anticancer Efficacy of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis via ROS generation |
| Triazole Derivative 2 | MDA-MB-231 | 5.04 | Inhibits cell migration and proliferation |
| N-[Bromo]Triazole | HT-29 | 1.50 | Arrests cell cycle at G0/G1 phase |
Antimicrobial Activity
The compound's triazole structure is associated with antimicrobial properties. Studies have shown that triazoles can inhibit the growth of various bacterial and fungal strains. For example, derivatives have exhibited activity against Escherichia coli and Candida albicans, suggesting potential use as antifungal and antibacterial agents .
Table 2: Antimicrobial Activity of Triazole Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 15 µg/mL |
| Triazole B | C. albicans | 10 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or proteins involved in disease pathways. The triazole ring can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system . Additionally, the compound may modulate signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several case studies have explored the efficacy of triazole compounds in preclinical models:
- Study on HepG2 Cells : A derivative was tested for its ability to inhibit cell viability in HepG2 liver cancer cells. The results indicated significant inhibition at concentrations as low as 12.5 µg/mL after 48 hours of exposure .
- In Vivo Studies : In animal models of cancer, administration of triazole derivatives resulted in reduced tumor size and improved survival rates compared to controls .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
Synthesis typically involves multi-step routes, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation. Key steps include:
- Substrate preparation : Functionalization of 4-bromobenzylamine and 2-methylphenyl precursors.
- Triazole formation : Use of Cu(I) catalysts (e.g., CuI) in solvents like DMSO or acetonitrile at 60–80°C for 12–24 hours .
- Coupling reactions : Amide bond formation between the triazole core and pyridine moiety using carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimization : Adjust reaction time/temperature, and employ column chromatography (e.g., silica gel with ethyl acetate/hexane) for purification. Yield improvements (>70%) are achievable via microwave-assisted synthesis for reduced reaction times .
Q. What characterization methods are essential for confirming the structure and purity of this compound?
Standard techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and integration ratios. For example, the pyridine proton signals appear at δ 8.5–8.7 ppm, while the triazole protons resonate near δ 7.8–8.0 ppm .
- Mass Spectrometry (LCMS/HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z ~464.2) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Confirmation of amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
Q. How can researchers screen this compound for preliminary biological activity?
Initial screening involves:
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC50 values. Dose-response curves (0.1–100 µM) are recommended .
- Target binding studies : Fluorescence polarization assays to evaluate binding affinity to kinases or receptors (e.g., EGFR, VEGFR2) .
- Solubility/pharmacokinetics : Use shake-flask methods in PBS (pH 7.4) or simulated biological fluids to assess solubility and stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR strategies include:
- Substituent variation : Systematically replace the 4-bromophenyl or pyridin-4-yl groups with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate potency .
- Bioisosteric replacements : Substitute the triazole ring with imidazole or tetrazole cores to assess impact on target binding .
- Data analysis : Correlate substituent electronic parameters (Hammett σ values) with activity trends using multivariate regression models .
Example : A study on analogous triazoles showed that 4-chlorophenyl substitution increased kinase inhibition by 30% compared to bromo derivatives .
Q. How should contradictory data in biological assays (e.g., varying IC50 values) be resolved?
Contradictions may arise from assay conditions or compound stability. Mitigation steps:
- Assay validation : Repeat experiments with standardized protocols (e.g., consistent cell passage numbers, serum-free media) .
- Metabolic stability testing : Use liver microsomes to identify degradation products that may affect activity .
- Orthogonal assays : Confirm results with alternative methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
Q. What experimental approaches are effective for elucidating the mechanism of action?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- Cellular pathway analysis : Western blotting to measure phosphorylation levels of downstream targets (e.g., ERK, AKT) after compound treatment .
- Gene expression profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
